N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a combination of furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan and thiophene derivatives. These intermediates are then subjected to condensation reactions with appropriate reagents to form the final product.
Furan and Thiophene Derivatives Synthesis: The furan and thiophene rings can be synthesized through various methods, including the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Condensation Reaction: The key step involves the condensation of the furan and thiophene intermediates with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and anti-inflammatory agents.
Materials Science: The furan and thiophene rings are known for their electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring structure.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide is unique due to the combination of furan, thiophene, and benzamide moieties in a single molecule. This unique structure imparts distinct electronic and chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-13-5-2-3-6-15(13)18(20)19-11-16(14-8-10-22-12-14)17-7-4-9-21-17/h2-10,12,16H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBRRXXHPBTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.